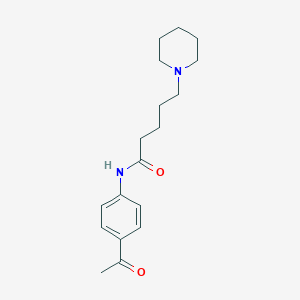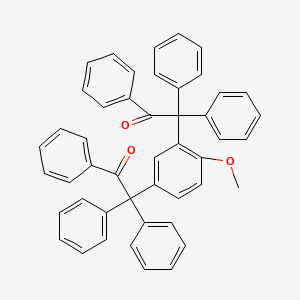
2,2'-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is a complex organic compound characterized by its unique structure, which includes a methoxy group attached to a phenylene ring, and two triphenylethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with triphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and phenylene positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing ketone groups. These functional groups affect the compound’s behavior in various reactions, including its ability to act as a nucleophile or electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methoxy-2,4-bis(1-methyl-1-phenylethyl): This compound shares a similar methoxy-phenylene structure but differs in its substituents.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with a phenylene core, but with different functional groups.
Uniqueness
2,2’-(4-Methoxy-1,3-phenylene)bis(triphenylethan-1-one) is unique due to its specific combination of methoxy and triphenylethanone groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90774-85-9 |
|---|---|
Molekularformel |
C47H36O3 |
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
2-[4-methoxy-3-(2-oxo-1,1,2-triphenylethyl)phenyl]-1,2,2-triphenylethanone |
InChI |
InChI=1S/C47H36O3/c1-50-43-33-32-41(46(37-24-12-4-13-25-37,38-26-14-5-15-27-38)44(48)35-20-8-2-9-21-35)34-42(43)47(39-28-16-6-17-29-39,40-30-18-7-19-31-40)45(49)36-22-10-3-11-23-36/h2-34H,1H3 |
InChI-Schlüssel |
YCOHPRHWEKTZGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
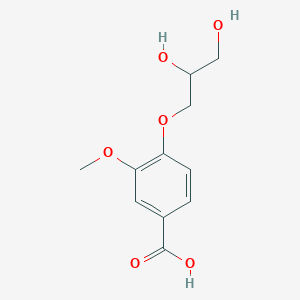
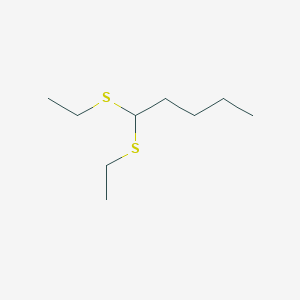
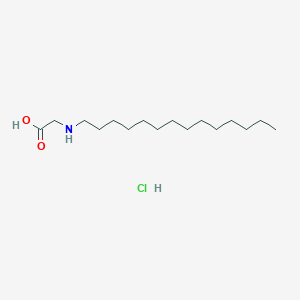
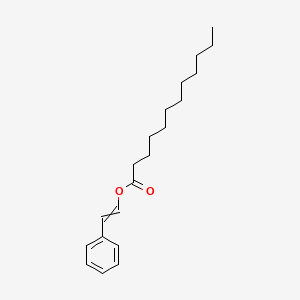
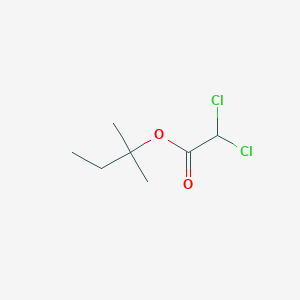
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
